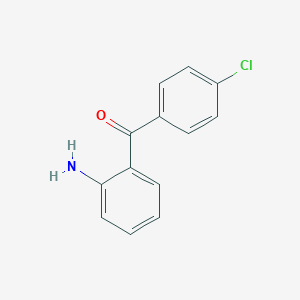

2-Amino-4'-chlorobenzophenone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

(2-aminophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHLSUBLNQBFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022200 | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2894-51-1 | |

| Record name | 2-Amino-4′-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2894-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4'-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4'-chlorobenzophenone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Core Chemical Properties

This compound, with the CAS number 2894-51-1, is a substituted benzophenone.[1][2] Its chemical structure consists of a benzophenone core with an amino group at the 2-position of one phenyl ring and a chlorine atom at the 4'-position of the other phenyl ring.

Synonyms: (2-Aminophenyl)(4-chlorophenyl)methanone, 2-(4-Chlorobenzoyl)aniline[2][3]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [1][2] |

| Molecular Weight | 231.68 g/mol | [1][2][3] |

| Melting Point | 103 °C, 120 °C | [1][3] |

| Boiling Point | 419.8 ± 30.0 °C (Predicted) | [1][3] |

| Density | 1.274 ± 0.06 g/cm³ | [1][3] |

| Flash Point | 207.7 °C | [3] |

| Vapor Pressure | 2.96E-07 mmHg at 25°C | [3] |

| Refractive Index | 1.636 | [3] |

| LogP | 3.9 | [3] |

| Topological Polar Surface Area | 43.1 Ų | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | Spectral data available. | [4] |

| IR Spectroscopy | KBr disc, nujol mull spectra available. | [4] |

| Mass Spectrometry | Mass spectral data available. | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation. The following is a representative protocol.

Materials:

-

Substituted Aniline

-

Benzoyl Chloride derivative

-

Lewis Acid Catalyst (e.g., AlCl₃)

-

Organic Solvent (e.g., Dichloromethane)

-

Hydrochloric Acid

-

Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the substituted aniline in a dry organic solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.

-

Add the benzoyl chloride derivative dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Figure 1: General workflow for the synthesis of this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Activated Carbon (optional)

-

Ice Bath

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot gravity filtration to remove insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[2]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[2]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the product in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength based on the UV absorbance maximum of the compound.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the peak corresponding to this compound by comparing the retention time and peak area with the standard.

Figure 2: General workflow for the HPLC analysis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several benzodiazepines, a class of psychoactive drugs. For instance, it is a precursor for the synthesis of prazepam. The synthesis involves the acylation of the amino group followed by a series of reactions to form the diazepine ring.

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4'-chlorobenzophenone from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 2-Amino-4'-chlorobenzophenone, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, anthranilic acid. The described methodology is based on a well-established, multi-step synthetic route involving the protection of the amino group, a Friedel-Crafts acylation, and subsequent deprotection. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to ensure clarity and reproducibility for professionals in chemical research and development.

Synthetic Strategy Overview

The synthesis of this compound from anthranilic acid is efficiently achieved through a three-step process. This strategy is a modification of the reliable method reported for the synthesis of the parent 2-aminobenzophenone.[1][2]

-

Protection of the Amino Group : The amino group of anthranilic acid is first protected to prevent side reactions during the subsequent acylation step. This is achieved by reacting anthranilic acid with p-toluenesulfonyl chloride (tosyl chloride) to form N-(p-toluenesulfonyl)anthranilic acid.[3]

-

Friedel-Crafts Acylation : The N-protected anthranilic acid is converted in situ to its acid chloride, which then undergoes a Friedel-Crafts acylation with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This step forms the carbon skeleton of the target molecule, yielding 2-(p-toluenesulfonylamido)-4'-chlorobenzophenone.[1][4]

-

Deprotection : The final step involves the removal of the p-toluenesulfonyl (tosyl) protecting group under strong acidic conditions, typically with concentrated sulfuric acid, to yield the desired product, this compound.[3]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 2-aminobenzophenones.[1][3] All operations involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(p-toluenesulfonyl)anthranilic acid

This step protects the amino group of anthranilic acid as a tosylamide.

Reagents:

-

Anthranilic acid: 137 g (1.0 mol)

-

Sodium carbonate (anhydrous): 260 g (2.4 mol)

-

p-Toluenesulfonyl chloride: 229 g (1.2 mol)

-

Toluene: 500 mL

-

Water: 1.5 L

-

12N Hydrochloric acid

Procedure:

-

To a 5 L three-necked flask equipped with a mechanical stirrer, add 1.5 L of water and 260 g of sodium carbonate. Warm the mixture while stirring.

-

Add 137 g of anthranilic acid in portions. Raise the temperature to approximately 70°C to achieve complete dissolution.

-

Cool the solution to about 60°C. In a separate beaker, dissolve 229 g of p-toluenesulfonyl chloride in 500 mL of toluene.

-

Add the toluene solution of p-toluenesulfonyl chloride to the flask in portions over 1 hour, maintaining the reaction temperature between 60-65°C.[3]

-

After the addition is complete, continue stirring at 60-70°C for an additional 20 minutes.

-

Cool the mixture and acidify by slowly adding it to a solution of 12N hydrochloric acid and water until the pH is strongly acidic, which precipitates the product.

-

Isolate the white precipitate by filtration, wash thoroughly with water, and dry to yield N-(p-toluenesulfonyl)anthranilic acid.

Step 2: Synthesis of 2-(p-toluenesulfonylamido)-4'-chlorobenzophenone

This is the key bond-forming step, accomplished via a Friedel-Crafts acylation.

Reagents:

-

N-(p-toluenesulfonyl)anthranilic acid (from Step 1): 146 g (0.5 mol)

-

Chlorobenzene (dry): 1.5 L

-

Phosphorus pentachloride (PCl₅): 119 g (0.57 mol)

-

Aluminum chloride (AlCl₃, anhydrous): 290 g (2.2 mol)

-

Crushed ice

-

Concentrated Hydrochloric acid

Procedure:

-

In a dry 3 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 146 g of dry N-(p-toluenesulfonyl)anthranilic acid in 1.5 L of dry chlorobenzene.

-

Add 119 g of phosphorus pentachloride and heat the mixture to 50°C for 30 minutes, or until the evolution of HCl gas subsides. This forms the acid chloride in situ.[3]

-

Cool the reaction mixture to 5-10°C in an ice bath.

-

Carefully add 290 g of anhydrous aluminum chloride in small portions over 1 hour, ensuring the internal temperature does not exceed 10°C.[3]

-

After the addition is complete, slowly warm the mixture to 50-60°C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and quench by pouring it slowly onto a mixture of 1 kg of crushed ice and 200 mL of concentrated HCl.

-

Separate the organic (chlorobenzene) layer. Wash it sequentially with water, a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chlorobenzene under reduced pressure to yield the crude 2-(p-toluenesulfonylamido)-4'-chlorobenzophenone.

Step 3: Synthesis of this compound

The final step is the hydrolytic removal of the tosyl protecting group.

Reagents:

-

Crude 2-(p-toluenesulfonylamido)-4'-chlorobenzophenone (from Step 2)

-

Concentrated Sulfuric Acid (98%): 500 mL

-

Ice-water

-

20% Sodium hydroxide solution

Procedure:

-

To the crude product from Step 2, carefully add 500 mL of concentrated sulfuric acid.

-

Heat the mixture to 90-100°C and maintain this temperature for 2 hours to ensure complete deprotection.[3]

-

Cool the solution to room temperature and carefully pour it into 2 L of ice-water with stirring.

-

Neutralize the acidic solution by slowly adding a 20% sodium hydroxide solution until a yellow precipitate forms and the solution is basic.

-

Filter the yellow precipitate, wash it thoroughly with water to remove any inorganic salts, and dry.

-

The crude this compound can be further purified by recrystallization from ethanol or a similar suitable solvent.

Quantitative Data Summary

The following tables summarize the key physical and quantitative data for the compounds involved in the synthesis. Yields are representative and can vary based on reaction scale and optimization.

Table 1: Physical Properties and Molar Masses of Reactants and Products

| Compound Name | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Anthranilic Acid | 137.14 | White to off-white solid | 118-92-3 |

| N-(p-toluenesulfonyl)anthranilic acid | 291.32 | White solid | 1011-23-5 |

| 2-(p-toluenesulfonylamido)-4'-chlorobenzophenone | 385.85 | Off-white to yellow solid | N/A |

| This compound | 231.68 | Yellow crystalline solid | 5398-55-0 |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temperature | Time | Typical Yield |

| 1 | Protection | TsCl, Na₂CO₃ | 60-70°C | ~1.5 hours | 85-95% |

| 2 | Friedel-Crafts Acylation | PCl₅, AlCl₃, Chlorobenzene | 50-60°C | 4 hours | 70-80% |

| 3 | Deprotection | Conc. H₂SO₄ | 90-100°C | 2 hours | 80-90% |

Workflow Visualizations

To further clarify the experimental process, the following diagrams illustrate the logical flow of key procedures.

References

Elucidation of the Molecular Structure: A Technical Guide to (2-Aminophenyl)(4-chlorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-chlorophenyl)methanone, also known as 2-amino-4'-chlorobenzophenone, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural backbone is a derivative of benzophenone, featuring an amino group on one phenyl ring and a chlorine atom on the other. This arrangement of functional groups makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably benzodiazepines, a class of drugs with significant central nervous system activity.[1][2] A thorough understanding of its molecular structure is paramount for its application in drug design and development, ensuring the precise architecture of target therapeutic agents. This technical guide provides an in-depth overview of the structure elucidation of (2-Aminophenyl)(4-chlorophenyl)methanone, detailing the analytical techniques and experimental protocols used for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2-Aminophenyl)(4-chlorophenyl)methanone | |

| Synonyms | This compound | [3] |

| CAS Number | 2894-51-1 | [3][4] |

| Molecular Formula | C₁₃H₁₀ClNO | [4][5][6] |

| Molecular Weight | 231.68 g/mol | [3][4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [7] |

| Melting Point | 101.0 to 105.0 °C | [7] |

| Solubility | Soluble in Chloroform | [7] |

Structural Elucidation

The definitive structure of (2-Aminophenyl)(4-chlorophenyl)methanone is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

A sample of (2-Aminophenyl)(4-chlorophenyl)methanone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a 400 MHz NMR spectrometer.[4]

¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.4 | Multiplet | 4H | Protons on the 4-chlorophenyl ring |

| ~7.3-7.1 | Multiplet | 2H | Protons on the 2-aminophenyl ring |

| ~6.8-6.6 | Multiplet | 2H | Protons on the 2-aminophenyl ring |

| ~5.5 (broad) | Singlet | 2H | -NH₂ protons |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The broadness of the -NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

A sample is dissolved in CDCl₃ and analyzed using a spectrometer operating at a frequency appropriate for ¹³C NMR, such as 100 MHz.

¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (carbonyl carbon) |

| ~150 | C-NH₂ |

| ~138-128 | Aromatic carbons |

| ~118-116 | Aromatic carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

A sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source. The resulting fragments are separated based on their mass-to-charge ratio (m/z).

Major Fragmentation Peaks (m/z):

| m/z | Fragment Ion |

| 231/233 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 139 | [C₇H₅OCl]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 92 | [C₆H₆N]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 1640-1620 | C=O stretch | Ketone |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1300-1200 | C-N stretch | Aromatic amine |

| 850-800 | C-H bend (para-disubstituted) | 4-chlorophenyl ring |

| 770-730 | C-H bend (ortho-disubstituted) | 2-aminophenyl ring |

| 750-700 | C-Cl stretch | Chloro-aromatic |

Visualizations

Caption: Chemical structure of (2-Aminophenyl)(4-chlorophenyl)methanone.

Caption: General experimental workflow for structure elucidation.

Caption: Logical relationship of spectroscopic data for structure confirmation.

Synthesis Overview

(2-Aminophenyl)(4-chlorophenyl)methanone is typically synthesized via the reduction of 2-nitro-4'-chlorobenzophenone.[5] This transformation is a critical step in preparing the amino functionality necessary for subsequent reactions in pharmaceutical synthesis.

Biological Significance

While (2-Aminophenyl)(4-chlorophenyl)methanone itself is not typically a final drug product, its role as a key intermediate is of high importance. The 2-aminobenzophenone scaffold is a fundamental building block for the synthesis of various biologically active compounds.[1] For instance, it is a direct precursor to the benzodiazepine nucleus, which is central to the mechanism of action of drugs used to treat anxiety, insomnia, and seizures. The specific substitutions on the phenyl rings, such as the chlorine atom, are often crucial for modulating the pharmacological activity and pharmacokinetic properties of the final drug molecule.

Conclusion

The structural elucidation of (2-Aminophenyl)(4-chlorophenyl)methanone is a clear-cut process that relies on the synergistic application of modern spectroscopic techniques. NMR, MS, and IR data collectively provide an unambiguous confirmation of its molecular architecture. This foundational knowledge is indispensable for chemists and pharmacologists who utilize this compound in the discovery and development of new and improved therapeutic agents. The detailed characterization ensures the quality and purity of the intermediate, which is a critical parameter in the synthesis of pharmaceuticals.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4’-chlorobenzophenone | SIELC Technologies [sielc.com]

- 4. This compound(2894-51-1) 1H NMR [m.chemicalbook.com]

- 5. (2-aminophenyl)(4-chlorophenyl)methanone [chembk.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 2894-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Analysis of 2-Amino-4'-chlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Amino-4'-chlorobenzophenone, a crucial intermediate in pharmaceutical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for this compound. All quantitative data has been organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Description / Assignment |

| 7.58 | Aromatic Proton |

| 7.43 | Aromatic Proton |

| 7.39 | Aromatic Proton |

| 7.29 | Aromatic Proton |

| 6.73 | Aromatic Proton |

| 6.60 | Aromatic Proton |

| 6.09 | -NH₂ Protons (broad) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-C=O | 135 - 145 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

A detailed experimental IR spectrum with peak-by-peak assignments for this compound is not available in the searched literature. However, based on its molecular structure, the following characteristic absorption bands are expected.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450 - 3250 | Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 1680 - 1650 | Ketone (C=O) | C=O Stretch |

| 1620 - 1580 | Aromatic Ring | C=C Stretch |

| 1600 - 1450 | Amine (-NH₂) | N-H Bend |

| 1300 - 1000 | Aromatic C-N | C-N Stretch |

| 800 - 600 | Aromatic C-Cl | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern observed in electron ionization (EI) mass spectrometry provides a molecular fingerprint and aids in structure elucidation. The molecular weight of this compound is 231.68 g/mol .

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound [1]

| Mass-to-Charge (m/z) | Relative Intensity (%) |

| 233.0 | 28.5 |

| 232.0 | 43.4 |

| 231.0 | 86.0 |

| 230.0 | 100.0 |

| 196.0 | 16.0 |

| 139.0 | 15.8 |

| 120.0 | 35.5 |

| 111.0 | 14.7 |

| 92.0 | 18.7 |

| 65.0 | 14.8 |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture is then compressed under high pressure (several tons) in a die to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in a sample holder within a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet or empty beam path is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. In the ion source, the sample is vaporized by heating. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), a process known as Electron Ionization (EI). This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and to fragment into smaller, characteristic ions.

Mass Analysis and Detection: The resulting ions are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The logical flow for the spectroscopic characterization of a chemical compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-Amino-4'-chlorobenzophenone Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 2-Amino-4'-chlorobenzophenone and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. As versatile scaffolds, these molecules have been explored for a range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. Their utility as key intermediates in the synthesis of more complex molecules, such as benzodiazepines, further underscores their importance in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, with a focus on quantitative data and detailed methodologies to support further research.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. A common and effective method is the Friedel-Crafts acylation.

General Synthetic Scheme: Friedel-Crafts Acylation

A primary route to synthesizing substituted 2-aminobenzophenones involves the Friedel-Crafts acylation of an appropriately substituted aniline with a substituted benzoyl chloride. For the synthesis of this compound, this would involve the acylation of an aniline derivative with 4-chlorobenzoyl chloride. A study by Cortez-Maya et al. describes the synthesis of a series of 2-aminobenzophenones by the acylation of para-chloroaniline with various chloro- or fluorobenzoyl chlorides in the solid state.[1]

Caption: General workflow for the synthesis of this compound analogs via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2-Aminobenzophenone Derivatives via Friedel-Crafts Acylation

The following is a general protocol based on the solid-state Friedel-Crafts acylation method for synthesizing 2-aminobenzophenone derivatives.[1]

Materials:

-

para-Chloroaniline

-

Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 2-chlorobenzoyl chloride, etc.)

-

Anhydrous aluminum chloride (AlCl₃)

-

Mortar and pestle

-

Appropriate glassware

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

In a mortar, thoroughly grind a mixture of para-chloroaniline and the selected substituted benzoyl chloride.

-

Carefully add anhydrous aluminum chloride to the mixture and continue grinding until a homogeneous solid is formed.

-

Transfer the solid mixture to a reaction vessel and heat at an appropriate temperature for a specified time to allow the acylation to proceed.

-

After cooling, the reaction mixture is typically quenched by carefully adding it to a mixture of ice and hydrochloric acid.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent or by column chromatography.

-

The structure of the synthesized compounds is confirmed using analytical techniques such as ¹H and ¹³C NMR, FT-IR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis.[1]

Biological Activities of this compound Derivatives

Derivatives of 2-aminobenzophenone have been investigated for a variety of pharmacological activities. The introduction of a chlorine atom on the second aromatic ring has been noted to enhance the biological activity of these compounds.[1]

Anticancer Activity

Several 2-aminobenzophenone derivatives have demonstrated potential as anticancer agents. A study on the anticancer activity of 2-aminobenzophenones synthesized via Friedel-Crafts acylation revealed that compounds with a chlorine atom on the second aromatic ring exhibit notable in vitro activity.[1] While specific IC₅₀ values for this compound derivatives from this study are not publicly available, the research highlights their potential as a promising scaffold for the development of new anticancer drugs.

Another study on 2-aminobenzophenone derivatives as antimitotic agents identified lead compounds that strongly inhibited tubulin polymerization and arrested cells in the G₂/M phase.[2][3] These compounds showed significantly lower IC₅₀ values against several human cancer cell lines compared to the well-known antimitotic agent, combretastatin A-4.[2][3] This suggests that the 2-aminobenzophenone scaffold can be a valuable starting point for designing potent inhibitors of tubulin polymerization.

Caption: Proposed mechanism of antimitotic activity of certain 2-aminobenzophenone derivatives.

Antimicrobial Activity

The antimicrobial potential of benzophenone derivatives has also been explored. While specific data for this compound analogs is limited, related structures have shown activity. For instance, a study on aminobenzophenone linked 1,4-dihydropyridine derivatives reported moderate antibacterial activity against Streptococcus mitis and Streptococcus sanguinis, with a Minimum Inhibitory Concentration (MIC) of 500 μg/mL for one of the compounds.[4] Benzophenone fused azetidinone derivatives have also been synthesized and shown to have good inhibition against various bacterial and fungal strains.[5]

Skeletal Muscle Relaxant and CNS Activity

2-Aminobenzophenones are well-known precursors for the synthesis of benzodiazepines, a class of drugs with significant CNS activity, including skeletal muscle relaxant properties.[6] This suggests that derivatives of this compound could also possess or be modified to exhibit such activities.

Quantitative Biological Data

A critical aspect of drug discovery is the quantitative assessment of biological activity to establish structure-activity relationships (SAR). The following table summarizes representative, though limited, quantitative data for aminobenzophenone-related structures to provide a contextual baseline.

| Compound Class | Biological Activity | Assay | Test Organism/Cell Line | Quantitative Data | Reference |

| Aminobenzophenone linked 1,4-dihydropyridine | Antibacterial | MIC | S. mitis, S. sanguinis | 500 µg/mL | [4] |

| 2,2′,4-Trihydroxybenzophenone | Antibacterial | MIC | Various poultry pathogens | 62.5 - 250 µg/mL | [7] |

| 2,2′,4-Trihydroxybenzophenone | Bactericidal | MBC | Various poultry pathogens | 125 - 500 µg/mL | [7] |

Experimental Protocols for Biological Evaluation

Standardized protocols are essential for the reproducible biological evaluation of novel compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This compound and its analogs are a promising class of compounds with a wide range of potential applications in medicinal chemistry. Their synthesis is readily achievable through established methods like the Friedel-Crafts acylation, and their derivatives have shown potential as anticancer and antimicrobial agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this class of compounds. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this compound derivatives as novel therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

An In-depth Technical Guide to the Properties of C13H10ClNO Isomers

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of two key isomers of the molecular formula C13H10ClNO: 2-amino-5-chlorobenzophenone and 4-chlorobenzophenone oxime. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data for easy comparison, and visualizations of key processes.

Physicochemical and Spectroscopic Properties

The isomers of C13H10ClNO, while sharing the same molecular formula, exhibit distinct physical, chemical, and spectroscopic characteristics. A summary of these properties is presented below for straightforward comparison.

2-amino-5-chlorobenzophenone

This compound is a well-studied intermediate in the synthesis of various pharmaceuticals, notably benzodiazepines.

Table 1: Physicochemical Properties of 2-amino-5-chlorobenzophenone

| Property | Value | Source |

| CAS Number | 719-59-5 | [1][2] |

| Molecular Weight | 231.68 g/mol | [2] |

| Melting Point | 96-100 °C | [3] |

| Boiling Point | 207 °C at 760 mmHg | [3] |

| Appearance | Yellow crystalline powder | [4] |

| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, toluene, benzene, and acetone. Insoluble in water. | [4][5] |

Table 2: Spectroscopic Data for 2-amino-5-chlorobenzophenone

| Spectrum | Data |

| ¹H NMR | Data available, typically shows aromatic protons and amine protons. |

| ¹³C NMR | Data available, shows characteristic peaks for aromatic carbons and the carbonyl carbon. |

| IR | Characteristic peaks for N-H stretching of the primary amine and C=O stretching of the ketone. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight. |

4-chlorobenzophenone oxime

This isomer is a derivative of 4-chlorobenzophenone and has potential applications in organic synthesis and medicinal chemistry.

Table 3: Physicochemical Properties of 4-chlorobenzophenone oxime

| Property | Value | Source |

| CAS Number | 38032-14-3 | [6] |

| Molecular Weight | 231.68 g/mol | [6] |

| XLogP3 | 3.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Appearance | Solid |

Table 4: Spectroscopic Data for 4-chlorobenzophenone oxime

| Spectrum | Data |

| ¹H NMR | Expected to show signals for the aromatic protons and the hydroxyl proton of the oxime. For the similar compound (Z)-4-chlorobenzaldehyde oxime, proton signals are observed at δ 8.10 (s, 1H), 7.51 (d, J = 8.5 Hz, 2H), 7.42 (s, OH), and 7.36 (d, J = 8.5 Hz, 2H) ppm in CDCl₃.[7] |

| ¹³C NMR | Data available, will show distinct peaks for the aromatic carbons and the imine carbon. |

| GC-MS | Spectral data is available. |

Experimental Protocols

Detailed methodologies for the synthesis of these isomers are crucial for their application in research and development.

Synthesis of 2-amino-5-chlorobenzophenone

Two common methods for the synthesis of 2-amino-5-chlorobenzophenone are presented below.

This protocol involves the reaction of p-chloroaniline with benzonitrile in the presence of a Lewis acid.[8]

Experimental Workflow: Synthesis of 2-amino-5-chlorobenzophenone (Method 1)

Caption: Workflow for the synthesis of 2-amino-5-chlorobenzophenone from p-chloroaniline.

This method involves the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate.[9]

Experimental Workflow: Synthesis of 2-amino-5-chlorobenzophenone (Method 2)

Caption: Workflow for the synthesis of 2-amino-5-chlorobenzophenone via isoxazole reduction.

Synthesis of 4-chlorobenzophenone oxime

This protocol is adapted from general methods for the synthesis of benzophenone oximes.

Experimental Workflow: Synthesis of 4-chlorobenzophenone oxime

References

- 1. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. 2-Amino-5-chlorobenzophenone | 719-59-5 [chemicalbook.com]

- 5. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzophenone, 4-chloro-, oxime | C13H10ClNO | CID 5713485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]

Methodological & Application

The Pivotal Role of 2-Amino-5-chlorobenzophenone in Benzodiazepine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-amino-5-chlorobenzophenone as a key starting material in the synthesis of various benzodiazepines, a critical class of psychoactive drugs. The protocols and data presented are compiled from established synthetic methodologies, offering a valuable resource for researchers in medicinal chemistry and drug development.

Note on nomenclature: The primary precursor discussed and utilized in the following protocols is 2-amino-5-chlorobenzophenone, a widely recognized and pivotal intermediate in the synthesis of numerous benzodiazepines. This compound is referenced in the majority of scientific literature for this application.

I. Application Notes

2-Amino-5-chlorobenzophenone is a versatile precursor for the synthesis of 1,4-benzodiazepines. Its chemical structure, featuring an amino group ortho to a benzoyl group, allows for a sequence of reactions, typically initiated by acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring. This pathway is fundamental to the industrial production of many well-known benzodiazepine drugs.

The selection of this precursor is often dictated by the desired final benzodiazepine structure. The chlorine atom at the 5-position and the phenyl group at the 2-position of the aniline ring are incorporated into the final drug scaffold, influencing its pharmacological profile, including potency and receptor binding affinity.

II. Quantitative Data Summary

The following tables summarize quantitative data from key steps in benzodiazepine synthesis starting from 2-amino-5-chlorobenzophenone and its derivatives, providing a comparative overview of reaction efficiencies.

Table 1: Synthesis of 1,4-Benzodiazepine Intermediates

| Precursor | Intermediate Product | Reagents | Solvent | Yield (%) |

| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 97.3 |

| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | p-Chloroacetanilide | Ethyl acetate | 87 - 93 |

| 2-Amino-2',5'-dichlorobenzophenone | 2-Chloroacetamido-2',5'-dichlorobenzophenone | Chloroacetyl chloride | Not specified | 96.21 |

III. Experimental Protocols

A. Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

This protocol details the acylation of 2-amino-5-chlorobenzophenone, a crucial first step in many benzodiazepine syntheses.

Materials:

-

2-amino-5-chlorobenzophenone (2.31g, 0.01 mol)

-

Toluene (22 mL)

-

Chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol, 1.06 equiv)

-

Ethanol (10 mL)

-

Reaction vessel with stirring and cooling capabilities (e.g., round-bottom flask with a magnetic stirrer and an ice bath)

-

Apparatus for solvent evaporation under reduced pressure (e.g., rotary evaporator)

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone (2.31g) in toluene (20 mL) in the reaction vessel.

-

Cool the solution to a temperature of 5–10 °C using an ice bath.

-

Prepare a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL).

-

Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[1]

-

Add ethanol (10 mL) to the crude product and stir at room temperature for 20 hours for purification.[1][2]

-

Filter the resulting crystals, wash with ethanol (3 x 2 mL), and dry in a hot oven at 50°C to yield 2-chloroacetamido-5-chlorobenzophenone.[2] A yield of approximately 3 g (97.3%) can be expected.[2]

B. Synthesis of Chlordiazepoxide

This protocol outlines the synthesis of Chlordiazepoxide from 2-amino-5-chlorobenzophenone.

Materials:

-

2-amino-5-chlorobenzophenone

-

Hydroxylamine

-

Chloroacetyl chloride

-

Acetic acid

-

Methylamine

-

Appropriate reaction vessels and purification equipment

Procedure:

-

React 2-amino-5-chlorobenzophenone with hydroxylamine to form the corresponding oxime.

-

The resulting product is then reacted with chloroacetyl chloride in acetic acid. This step results in the formation of 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide.[3]

-

A subsequent reaction with methylamine induces ring expansion and rearrangement to yield chlordiazepoxide.[3]

C. Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)

This protocol describes a method for synthesizing a common benzodiazepine core structure.

Materials:

-

2-Chloroacetamido-5-chlorobenzophenone (0.24g, 0.8 mmol)

-

Hexamethylenetetramine (0.25g, 1.8 mmol, 2.2 equiv)

-

Ammonium chloride (0.192g, 3.6 mmol, 4.5 equiv)

-

Methanol:water mixture (4 mL)

-

Microwave synthesizer

-

10 mL sealed tube

Procedure:

-

Combine 2-chloroacetamido-5-chlorobenzophenone (0.24g), hexamethylenetetramine (0.25g), and ammonium chloride (0.192g) in a 10 mL sealed tube.

-

Add the methanol:water (4 mL) solvent mixture.

-

Irradiate the mixture in a CEM Microwave synthesizer in a closed vessel mode.

-

Monitor the reaction progress by TLC.

-

Upon completion, the crude product can be purified by recrystallization from ethanol to yield 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. A yield of approximately 90% can be achieved.[2]

IV. Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows described.

Caption: General workflow for 1,4-benzodiazepine synthesis.

Caption: Synthesis pathway of Chlordiazepoxide.

References

Application Notes and Protocols: 2-Amino-4'-chlorobenzophenone as a Precursor in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Aminobenzophenones are a critical class of intermediates in the pharmaceutical industry, serving as key building blocks for the synthesis of numerous psychoactive drugs, most notably the 1,4-benzodiazepines.[1][2] These compounds possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, making them valuable therapeutic agents for a range of neurological and psychiatric disorders.[1] The specific substitution pattern on the aminobenzophenone precursor directly influences the structure and pharmacological activity of the final drug molecule.[3] This document focuses on 2-Amino-4'-chlorobenzophenone and its closely related analogs as versatile precursors for the synthesis of several important benzodiazepines.

While direct synthesis protocols starting from this compound are not extensively detailed in readily available literature, the synthetic methodologies for structurally similar and commercially significant analogs like 2-amino-5-chlorobenzophenone are well-established. These established protocols provide a strong predictive framework for the utilization of this compound in similar synthetic routes. This document outlines the general synthetic strategies and provides detailed experimental protocols for key transformations, drawing from established procedures for related compounds.

Key Pharmaceutical Syntheses:

This compound and its analogs are precursors to a variety of benzodiazepines, including but not limited to:

The general synthetic approach involves the acylation of the amino group of the benzophenone precursor, followed by cyclization to form the characteristic seven-membered diazepine ring.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone (Intermediate for Diazepam and Nordazepam)

This protocol describes the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, a key step in the synthesis of diazepam and its metabolite, nordazepam.[6][7]

Reaction Scheme:

Caption: Acylation of 2-amino-5-chlorobenzophenone.

Materials:

-

2-amino-5-chlorobenzophenone (2.31g, 0.01 mol)[6]

-

Chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol)[6]

-

Toluene (22 mL)[6]

-

Ethanol (10 mL)[6]

-

Reaction vessel with stirring and temperature control

-

Ice bath

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone in 20 mL of toluene in a suitable reaction vessel.[6]

-

Cool the solution to 5–10 °C using an ice bath.[6]

-

Prepare a solution of chloroacetyl chloride in 2 mL of toluene.[6]

-

Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.[6]

-

Stir the reaction mixture at room temperature for 3-4 hours.[3][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[3]

-

Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.[6]

-

Filter the resulting crystals and wash with cold ethanol (3 x 2 mL).[6]

-

Dry the purified crystals in a hot oven at 50°C overnight.[6]

Quantitative Data:

| Precursor | Product | Reagents | Solvent | Reaction Time | Yield | Reference |

| 2-amino-5-chlorobenzophenone | 2-chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride, Toluene | Toluene | 3-4 hours | 97.3% | [6] |

| 2-amino-5-chlorobenzophenone | 2-chloroacetamido-5-chlorobenzophenone | Chloroacetanilide, Ethyl acetate | Ethyl Acetate | 4 hours | 87% | [8] |

Protocol 2: Synthesis of Nordazepam from 2-Chloroacetamido-5-chlorobenzophenone

This protocol outlines the cyclization of the intermediate to form nordazepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one).[7][9]

Reaction Scheme:

Caption: Synthesis of Nordazepam.

Materials:

-

2-chloroacetamido-5-chlorobenzophenone (308.2 g, 1.0 mol)[9]

-

Hexamethylenetetramine (14.1 g, 0.1 mol)[9]

-

Methanol (550 mL)[9]

-

Ammonia gas[9]

Procedure:

-

Suspend 2-chloroacetamido-5-chlorobenzophenone and hexamethylenetetramine in methanol in a reaction vessel.[9]

-

Saturate the stirred mixture with ammonia gas at room temperature.[9]

-

Slowly heat the mixture to reflux while continuously bubbling ammonia gas through the solution.[9]

-

Continue refluxing for 24 hours.[9]

-

Stop the ammonia flow and cool the resulting crystal slurry to room temperature.[9]

-

Filter the product, wash with methanol and then with hot water.[9]

-

Dry the product to obtain nordazepam.[9]

Quantitative Data:

| Precursor | Product | Reagents | Solvent | Reaction Time | Yield | Reference |

| 2-chloroacetamido-5-chlorobenzophenone | Nordazepam | Hexamethylenetetramine, Ammonia, Methanol | Methanol | 24 hours | 81.6% | [9] |

Protocol 3: Synthesis of Prazepam from 2-Amino-5-chlorobenzophenone

Prazepam synthesis involves acylation with cyclopropanecarbonyl chloride followed by reduction and oxidation steps.[4]

Synthetic Workflow:

Caption: Synthetic workflow for Prazepam.

Detailed steps for the synthesis of Prazepam can be complex and involve multiple stages. The key transformations are:

-

Acylation: 2-amino-5-chlorobenzophenone is acylated using cyclopropanecarbonyl chloride in the presence of a base like triethylamine.[4]

-

Reduction: The resulting intermediate is then reduced using a strong reducing agent such as lithium aluminum hydride to yield 2-cyclopropylmethylamino-5-chlorobenzhydrol.[4]

-

Oxidation: The final step involves the oxidation of the benzhydrol intermediate, for which manganese dioxide is a suitable reagent, to yield prazepam.[4]

Signaling Pathway of Benzodiazepines

Benzodiazepines exert their therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2]

Caption: Benzodiazepine action on the GABA-A receptor.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, causing a decrease in neuronal excitability and resulting in the characteristic sedative, anxiolytic, and anticonvulsant effects.[2]

References

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. actascientific.com [actascientific.com]

- 7. sid.ir [sid.ir]

- 8. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 9. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

Application Notes and Protocols for the HPLC Analysis of 2-Amino-4'-chlorobenzophenone

Introduction

2-Amino-4'-chlorobenzophenone is a key chemical intermediate in the synthesis of various pharmaceuticals. Its purity is critical to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of this compound and quantifying any related impurities. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid or Formic acid (analytical grade)

-

-

Chromatographic Column:

2. Preparation of Solutions

-

Mobile Phase Preparation:

-

A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid to improve peak shape and resolution.[1][3] For example, a mobile phase of Acetonitrile:Water (70:30 v/v) with 0.1% phosphoric acid can be used. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1][3]

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve and dilute it in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh a sample of this compound.

-

Prepare a solution in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | 280 nm[4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.

-

Inject the standard solution multiple times (e.g., n=5) to verify system suitability parameters such as retention time reproducibility and peak area precision (%RSD < 2%).

-

Inject the sample solutions for analysis.

-

After the analysis, process the chromatograms to determine the retention time and peak area of this compound.

Data Presentation

Quantitative Data Summary

The following table presents typical quantitative data that can be obtained using the described HPLC method. (Note: These are representative values and may vary depending on the specific instrumentation and exact experimental conditions).

| Parameter | Expected Value |

| Retention Time (RT) | ~7 minutes[4] |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Limit of Detection (LOD) | ~5 ng |

| Limit of Quantitation (LOQ) | ~20 ng |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationships of the key components in the HPLC method.

References

Application of 2-Amino-4'-chlorobenzophenone in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-chlorobenzophenone is a versatile ketone intermediate, playing a pivotal role in the synthesis of a variety of heterocyclic compounds, most notably as a key precursor to several drugs in the benzodiazepine class. Its unique structure, featuring an aminophenyl ketone, allows for a range of chemical transformations, making it an essential building block in medicinal chemistry and organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds.

Key Applications

The primary applications of this compound in organic synthesis include its use as a starting material for:

-

Benzodiazepines: It is a fundamental component in the industrial synthesis of widely used anxiolytic and anticonvulsant drugs such as diazepam and chlordiazepoxide.

-

Quinazolines: This intermediate is also employed in the synthesis of quinazoline derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

I. Synthesis of Benzodiazepines

This compound is a cornerstone in the synthesis of numerous benzodiazepines. The following sections detail the protocols for the synthesis of Diazepam and Chlordiazepoxide.

A. Synthesis of Diazepam

The synthesis of Diazepam from this compound typically proceeds via the formation of a benzodiazepine-2-one intermediate, followed by methylation.

Reaction Scheme:

Caption: Synthetic pathway for Diazepam from this compound.

Experimental Protocol: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in pyridine.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with dilute acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Experimental Protocol: Synthesis of Diazepam

-

Reaction Setup: To a solution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium ethoxide (1.1 eq).

-

Methylation: Add methyl sulfate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The crude Diazepam can be recrystallized from ethanol to afford the pure product.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 231.68 | 1.0 | - |

| Glycine ethyl ester hydrochloride | 139.57 | 1.2 | - |

| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 270.71 | - | 70-85 |

| Methyl sulfate | 126.13 | 1.1 | - |

| Diazepam | 284.74 | - | 80-95 |

Spectroscopic Data for Diazepam:

-

¹H NMR (CDCl₃): δ 3.45 (s, 3H, N-CH₃), 4.35 (s, 2H, -CH₂-), 7.20-7.80 (m, 8H, Ar-H).[1]

-

¹³C NMR (CDCl₃): δ 36.5, 56.8, 122.5, 126.4, 128.5, 128.6, 129.5, 130.8, 131.7, 135.9, 162.8, 169.0.[2]

-

IR (KBr, cm⁻¹): 1685 (C=O, amide), 1615, 1480, 1350, 780, 700.

-

MS (EI, m/z): 284 (M⁺), 256, 283, 285.[3]

B. Synthesis of Chlordiazepoxide

The synthesis of Chlordiazepoxide from this compound involves the formation of an oxime, followed by cyclization and amination.

Reaction Scheme:

Caption: Synthetic pathway for Chlordiazepoxide from this compound.

Experimental Protocol: Synthesis of this compound oxime

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Reaction: Reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the oxime.

-

Purification: Filter the precipitate, wash with water, and dry. The product can be used in the next step without further purification or can be recrystallized from ethanol.

Experimental Protocol: Synthesis of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide

-

Reaction Setup: Suspend the this compound oxime (1.0 eq) in a suitable solvent like acetic acid.

-

Acylation and Cyclization: Add chloroacetyl chloride (1.1 eq) dropwise to the suspension while stirring.

-

Reaction: Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Purification: Collect the precipitate by filtration, wash with water, and dry.

Experimental Protocol: Synthesis of Chlordiazepoxide

-

Reaction Setup: Dissolve the 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide (1.0 eq) in a suitable solvent such as ethanol.

-

Amination: Bubble methylamine gas through the solution or add an ethanolic solution of methylamine.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: The residue is purified by recrystallization from a suitable solvent (e.g., acetone/water) to give Chlordiazepoxide.[4]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 231.68 | 1.0 | - |

| Hydroxylamine hydrochloride | 69.49 | 1.2 | - |

| This compound oxime | 246.69 | - | 85-95 |

| Chloroacetyl chloride | 112.94 | 1.1 | - |

| 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide | 319.16 | - | 70-80 |

| Methylamine | 31.06 | Excess | - |

| Chlordiazepoxide | 299.76 | - | 75-85 |

Spectroscopic Data for Chlordiazepoxide:

-

¹H NMR (CDCl₃): δ 3.20 (d, 3H, N-CH₃), 4.85 (q, 1H, NH), 7.10-7.60 (m, 8H, Ar-H), 8.40 (s, 1H, N=CH).

-

IR (KBr, cm⁻¹): 3300 (N-H), 1620 (C=N), 1480, 1260 (N-O), 770, 700.[5]

-

MS (EI, m/z): 299 (M⁺), 282, 283, 299.[3]

II. Synthesis of Quinazolines

This compound can be utilized in the synthesis of various substituted quinazolines. A common method involves a three-component reaction with an aldehyde and a nitrogen source like ammonium acetate.

Reaction Scheme:

Caption: General scheme for the synthesis of quinazolines from this compound.

Experimental Protocol: Synthesis of 2-Aryl-6-chloro-4-phenylquinazolines

-

Reaction Setup: In a round-bottom flask, combine 2-amino-5-chlorobenzophenone (1.0 eq), a substituted aromatic aldehyde (1.1 eq), and ammonium acetate (5.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst: Add a catalytic amount of iodine (I₂) (0.1 eq).

-

Reaction: Reflux the reaction mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration. Wash the solid with a saturated solution of sodium thiosulfate to remove excess iodine, followed by water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aryl-6-chloro-4-phenylquinazoline.[6]

Quantitative Data:

| Reactant/Product | Typical Molar Ratio | Typical Yield (%) |

| This compound | 1.0 | - |

| Aromatic Aldehyde | 1.1 | - |

| Ammonium Acetate | 5.0 | - |

| Iodine (catalyst) | 0.1 | - |

| 2-Aryl-6-chloro-4-phenylquinazoline | - | 60-95 |

Note: Yields are highly dependent on the specific aldehyde used.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols and data presented here highlight its critical role in the construction of important pharmaceutical agents, particularly benzodiazepines and quinazolines. The provided methodologies offer a foundation for researchers in the fields of medicinal chemistry and drug development to synthesize these and other related heterocyclic compounds. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

References

- 1. Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Chlordiazepoxide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 5. Chlordiazepoxide [webbook.nist.gov]

- 6. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

Synthesis of Novel Bioactive Compounds from 2-Amino-4'-chlorobenzophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from the versatile starting material, 2-Amino-4'-chlorobenzophenone. The synthesized compounds, including benzodiazepines, quinazolines, and quinazolinones, exhibit a range of promising biological activities, such as anticancer, antimicrobial, and skeletal muscle relaxant effects. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Synthesis of Key Intermediate: 2-(Chloroacetamido)-5-chlorobenzophenone

The acylation of this compound to form 2-(chloroacetamido)-5-chlorobenzophenone is a crucial first step in the synthesis of many benzodiazepine derivatives.

Experimental Protocol:

Materials:

-

This compound

-

Chloroacetyl chloride

-

Toluene

-

Ethyl acetate

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Dissolve this compound (0.09 mol) in 300-350 mL of ethyl acetate in a round-bottom flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel.[1]

-

Maintain the solution temperature at 27-30 °C while stirring at 120-160 rpm.[1]

-

Slowly add chloroacetyl chloride (0.11 mol) dropwise to the solution.[1]

-

After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 4-4.5 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the solution to 5-8 °C to precipitate the yellow crystalline product.[1]

-

Collect the crystals by suction filtration and wash them sequentially with a 5% sodium bicarbonate solution and water.

-

Dry the crude product over anhydrous sodium sulfate.

-

Recrystallize the product from ethanol to obtain pure 2-(chloroacetamido)-5-chlorobenzophenone.

Yield: 89-93%[1]

Physical Properties:

-

Melting Point: 119-122 °C

Synthesis Workflow for 2-(Chloroacetamido)-5-chlorobenzophenone

Caption: Acylation of this compound.

Synthesis of Novel Benzodiazepine Derivatives

This compound is a well-established precursor for the synthesis of various benzodiazepines with significant therapeutic applications.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one Derivative

Materials:

-